4-Hydroxybenzoic acid-alpha-13C
Overview
Description
4-Hydroxybenzoic acid-alpha-13C: is a labeled form of 4-hydroxybenzoic acid, where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This compound is a phenolic derivative of benzoic acid and is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybenzoic acid-alpha-13C typically involves the incorporation of carbon-13 into the aromatic ring. One common method is the condensation of 4H-pyran-4-one with ethyl acetoacetate in the presence of potassium tert-butoxide, followed by hydrolysis to yield this compound . This method ensures the selective incorporation of the carbon-13 isotope at the desired position.
Industrial Production Methods: Industrial production of this compound often involves the use of isotopically enriched phenols. The process includes the condensation of commercially available diethyl [2-13C]malonate with 4H-pyran-4-one, followed by hydrolysis . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybenzoic acid-alpha-13C undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into hydroxybenzyl alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Enzymes such as 4-hydroxybenzoate 3-monooxygenase, NADH, NADPH, and O2.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: 3,4-Dihydroxybenzoic acid (protocatechuic acid).
Reduction: Hydroxybenzyl alcohols.
Substitution: Halogenated or nitrated derivatives of 4-hydroxybenzoic acid.
Scientific Research Applications
4-Hydroxybenzoic acid-alpha-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some applications include:
Chemistry: Used in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and enzyme activities.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Mechanism of Action
The mechanism of action of 4-hydroxybenzoic acid-alpha-13C involves its interaction with specific enzymes and metabolic pathways. For example, it acts as a substrate for enzymes like 4-hydroxybenzoate 3-monooxygenase, which catalyzes its conversion to 3,4-dihydroxybenzoic acid . This interaction allows researchers to study the enzyme’s activity and the metabolic fate of the compound in various biological systems.
Comparison with Similar Compounds
Salicylic Acid: Another hydroxybenzoic acid with a hydroxyl group at the ortho position.
Protocatechuic Acid: Contains two hydroxyl groups at the meta and para positions.
Gentisic Acid: Has hydroxyl groups at the ortho and para positions.
Vanillic Acid: Contains a methoxy group and a hydroxyl group at the meta and para positions, respectively.
Uniqueness: 4-Hydroxybenzoic acid-alpha-13C is unique due to its isotopic labeling, which allows for detailed studies using techniques like NMR spectroscopy. This labeling provides insights into molecular structures, reaction mechanisms, and metabolic pathways that are not possible with non-labeled compounds.
Properties
IUPAC Name |
4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)/i7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKROLUGYXJWQN-CDYZYAPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[13C](=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583842 | |
Record name | 4-Hydroxy(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146672-02-8 | |
Record name | 4-Hydroxy(carboxy-~13~C)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 146672-02-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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